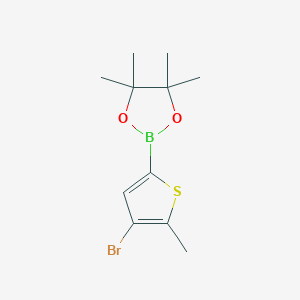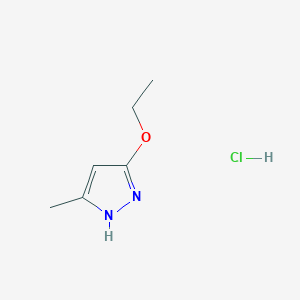
Éster etílico del ácido 3-bromo-5-azaindol-4-carboxílico
Descripción general
Descripción
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Chemical Biology: Employed in the development of chemical probes to study biological pathways and molecular interactions.
Material Science: Utilized in the design of novel organic materials with specific electronic or photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine derivative followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the pyrrolo[3,2-c]pyridine ring. The esterification step can be achieved using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-coupling reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-coupling reactions: Catalysts like palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) under atmospheric or elevated pressure.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolo[3,2-c]pyridine derivatives.
Cross-coupling reactions: Formation of biaryl or alkyne-substituted pyrrolo[3,2-c]pyridine derivatives.
Reduction: Formation of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can serve as a handle for further functionalization, allowing the compound to be tailored for specific biological activities.
Comparación Con Compuestos Similares
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can be compared with other pyrrolo[3,2-c]pyridine derivatives, such as:
Ethyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate:
Ethyl 3-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
The uniqueness of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate lies in its specific reactivity profile and potential for diverse functionalization, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-6(11)5-13-7(8)3-4-12-9/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHXFBGQUYZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)
![3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523551.png)






![1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1523558.png)


![1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B1523565.png)


